molecular formula C11H16N2O B13883226 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine

4-(Azetidin-3-yloxymethyl)-2-ethylpyridine

Cat. No.: B13883226
M. Wt: 192.26 g/mol
InChI Key: WCHCDAGDROTUAP-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxymethyl)-2-ethylpyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine typically involves the reaction of azetidine derivatives with pyridine derivatives under specific conditions. One common method involves the aza-Michael addition of azetidine to a pyridine derivative, followed by further functionalization to introduce the ethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the azetidine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(Azetidin-3-yloxymethyl)-2-ethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine is unique due to the combination of azetidine and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)-2-ethylpyridine

InChI

InChI=1S/C11H16N2O/c1-2-10-5-9(3-4-13-10)8-14-11-6-12-7-11/h3-5,11-12H,2,6-8H2,1H3

InChI Key

WCHCDAGDROTUAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)COC2CNC2

Origin of Product

United States

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